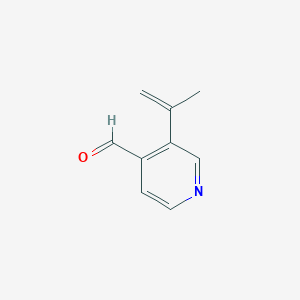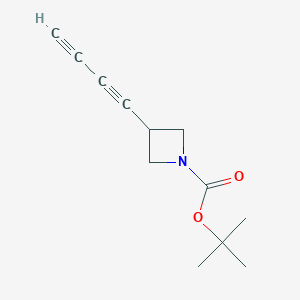
(3R)-4-azido-3-hydroxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-azido-3-hydroxybutanenitrile is an organic compound characterized by the presence of an azido group, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-azido-3-hydroxybutanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (3R)-3-hydroxybutanenitrile.
Azidation: The hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Purification: The product is purified using techniques like column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-azido-3-hydroxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of (3R)-4-azido-3-oxobutanenitrile.
Reduction: Formation of (3R)-4-amino-3-hydroxybutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-4-azido-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-4-azido-3-hydroxybutanenitrile involves its functional groups:
Azido Group: Can participate in click chemistry reactions, forming stable triazole linkages.
Hydroxyl Group: Can form hydrogen bonds, influencing the compound’s reactivity and interactions.
Nitrile Group: Can act as an electrophile in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxybutanenitrile: Lacks the azido group, making it less reactive in certain applications.
(3R)-4-amino-3-hydroxybutanenitrile: Contains an amino group instead of an azido group, leading to different reactivity and applications.
Uniqueness
(3R)-4-azido-3-hydroxybutanenitrile is unique due to the presence of the azido group, which allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C4H6N4O |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
(3R)-4-azido-3-hydroxybutanenitrile |
InChI |
InChI=1S/C4H6N4O/c5-2-1-4(9)3-7-8-6/h4,9H,1,3H2/t4-/m1/s1 |
InChI Key |
HBRGVTLYZNPAFJ-SCSAIBSYSA-N |
Isomeric SMILES |
C(C#N)[C@H](CN=[N+]=[N-])O |
Canonical SMILES |
C(C#N)C(CN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)

![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)





![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)




